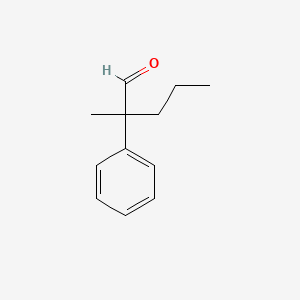

2-Methyl-2-phenylpentanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methyl-2-phenylpentanal |

InChI |

InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

FVRVKMWEXUCONO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Methyl-2-phenylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides an in-depth overview of the synthetic routes for producing 2-Methyl-2-phenylpentanal, a valuable intermediate in organic synthesis. Two primary pathways are explored: the alkylation of a pre-formed enolate and the Grignard reaction followed by oxidation. This document details the experimental protocols for these methods, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows to facilitate understanding and replication in a laboratory setting. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of complex organic molecules.

Introduction

This compound is a chiral aldehyde with applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. Its stereocenter and functional group make it a versatile synthon. This guide outlines two robust methods for its preparation, providing detailed experimental procedures and expected outcomes to aid in laboratory-scale synthesis.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented:

-

Route A: Alkylation of 2-Phenylpropanal. This classic approach involves the deprotonation of 2-phenylpropanal to form an enolate, followed by nucleophilic attack on an alkyl halide.

-

Route B: Grignard Reaction with 2-Phenylpropanal followed by Oxidation. This pathway utilizes the addition of a propyl Grignard reagent to 2-phenylpropanal to form an intermediate alcohol, which is subsequently oxidized to the target aldehyde.

Visualization of Synthetic Pathways

The logical flow of each synthetic route is depicted below using the DOT language for graph visualization.

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions in the synthesis of this compound.

Route A: Alkylation of 2-Phenylpropanal

This method relies on the formation of a lithium enolate from 2-phenylpropanal using lithium diisopropylamide (LDA), followed by alkylation with 1-bromopropane.

Experimental Workflow:

Caption: Step-by-step workflow for the alkylation of 2-phenylpropanal.

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.0 eq) dropwise. Stir the solution at this temperature for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, dissolve 2-phenylpropanal (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the 2-phenylpropanal solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution, add 1-bromopropane (1.2 eq) dropwise at -78 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Route B: Grignard Reaction and Swern Oxidation

This two-step sequence begins with the synthesis of the intermediate alcohol, 2-methyl-2-phenylpentan-1-ol, via a Grignard reaction. The alcohol is then oxidized to the desired aldehyde using a Swern oxidation.

Experimental Workflow:

Caption: Workflow for the Grignard reaction followed by Swern oxidation.

Procedure for Grignard Reaction:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a small portion of a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether to the magnesium. Once the reaction begins (as evidenced by bubbling and heat), add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Addition of Aldehyde: Cool the Grignard reagent to 0 °C (ice bath). Add a solution of 2-phenylpropanal (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.

-

Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-methyl-2-phenylpentan-1-ol.

Procedure for Swern Oxidation:

-

Swern Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. In a separate flask, dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM. Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C and stir for 15 minutes.

-

Oxidation: Dissolve the crude 2-methyl-2-phenylpentan-1-ol (1.0 eq) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the mixture for 30 minutes.

-

Base Addition and Work-up: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature. Add water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Phenylpropanal | C₉H₁₀O | 134.18 | Starting Material |

| 1-Bromopropane | C₃H₇Br | 122.99 | Alkylating Agent |

| Propylmagnesium Bromide | C₃H₇BrMg | 147.30 | Grignard Reagent |

| 2-Methyl-2-phenylpentan-1-ol | C₁₂H₁₈O | 178.27 | Intermediate |

| This compound | C₁₂H₁₆O | 176.25 | Final Product |

Table 2: Reaction Conditions and Expected Yields

| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Expected Yield (%) |

| Alkylation | LDA, 1-Bromopropane | THF | -78 to RT | 12-16 h | 60-75 |

| Grignard Reaction | Propylmagnesium Bromide | Diethyl Ether | 0 to RT | 2 h | 80-90 |

| Swern Oxidation | Oxalyl Chloride, DMSO, TEA | Dichloromethane | -78 to RT | 2-3 h | 85-95 |

Table 3: Spectroscopic Data for this compound (Predicted)

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 1.7-2.0 (m, 2H, CH₂), 1.4 (s, 3H, CH₃), 1.1-1.3 (m, 2H, CH₂), 0.8 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~203 (CHO), 140 (Ar-C), 128-129 (Ar-CH), 55 (quaternary C), 40 (CH₂), 25 (CH₃), 17 (CH₂), 14 (CH₃) |

| IR (neat) | ~2960, 2870 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C stretch) |

| Mass Spec (EI) | m/z 176 (M⁺), 147 (M-CHO)⁺, 105 (C₆H₅CO)⁺, 91 (C₇H₇)⁺ |

Note: Spectroscopic data is predicted based on the structure and may vary slightly from experimental values.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound. The choice between the alkylation and the Grignard/oxidation route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for particular reagents. Both pathways offer viable and reproducible methods for obtaining this important synthetic intermediate. The provided experimental protocols and data are intended to serve as a comprehensive resource for professionals in organic synthesis and drug development.

In-depth Technical Guide: 2-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpentanal is an organic compound with the molecular formula C₁₂H₁₆O. This document provides a summary of its known chemical and physical properties. At present, publicly available experimental data, particularly regarding its biological activity and detailed experimental protocols, is limited. The information presented herein is primarily based on computed data from chemical databases. Further experimental validation is required to fully characterize this compound for research and drug development purposes.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 858786-09-1 | PubChem[1] |

| Canonical SMILES | CCCC(C)(C=O)C1=CC=CC=C1 | PubChem[1] |

| InChI | InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | PubChem[1] |

| InChIKey | FVRVKMWEXUCONO-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Complexity | 159 | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

Structural Information

This compound possesses a chiral center at the C2 position. The structure features a phenyl group and a methyl group attached to the α-carbon of a pentanal chain.

Logical Relationship of Structural Components

Caption: Structural hierarchy of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. General synthetic approaches to related α,α-disubstituted aldehydes might be applicable, but would require specific optimization and characterization.

Hypothetical Synthetic Workflow

A potential, though unverified, synthetic route could involve the α-alkylation of a phenylacetaldehyde derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis. This is a conceptual workflow and has not been experimentally validated for this specific compound.

Caption: A conceptual workflow for the synthesis and purification of this compound.

Reactivity and Stability

No specific studies on the chemical reactivity or stability of this compound have been found. As an aldehyde, it is expected to undergo typical reactions of this functional group, such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions at the carbonyl carbon. The presence of a quaternary α-carbon prevents enolization and reactions that proceed via an enol or enolate intermediate at that position.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of this compound. Consequently, no associated signaling pathways have been identified or characterized. For drug development professionals, this compound represents a novel chemical entity for which all biological screening and pharmacological characterization would need to be conducted de novo.

General Workflow for Biological Screening

Should this compound be considered for biological investigation, a typical initial screening workflow is outlined below.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methyl-2-phenylpentanal, an organic aldehyde. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computational predictions with established experimental protocols for determining the key physical characteristics of liquid aldehydes.

Core Physical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| CAS Number | 858786-09-1 | PubChem[1] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Refractive Index | No data available |

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for this compound, the following are detailed, generalized methodologies for determining the primary physical properties of liquid aldehydes. These protocols are standard in organic chemistry laboratories.[2]

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Simple distillation is a common method for determining the boiling point of a pure liquid.[2]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., heating mantle).

-

Sample Preparation: Place a sample of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to gently heat the flask.

-

Temperature Reading: The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses. The constant temperature observed on the thermometer during the collection of the distillate is the boiling point of the liquid.

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer.

-

Volume of Sample: Fill the container to a calibrated mark with this compound.

-

Mass of Filled Container: Weigh the container with the sample.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled container minus mass of empty container) by the known volume.

References

An In-depth Technical Guide on 2-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methyl-2-phenylpentanal is limited. This guide summarizes the existing data; however, it does not include detailed experimental protocols, extensive biological activity data, or established signaling pathways, as these do not appear to be published in readily accessible scientific literature. Much of the available data pertains to structurally related but distinct chemical compounds.

Chemical Identity and Identifiers

This compound is an organic compound classified as an aldehyde. Its core structure consists of a pentanal backbone with a methyl and a phenyl group substituted at the second carbon position.

Below is a table summarizing the key identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 858786-09-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O |

| InChI | InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

| InChIKey | FVRVKMWEXUCONO-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C=O)C1=CC=CC=C1 |

Physicochemical Properties

The following table outlines the computed physicochemical properties of this compound, as detailed in the PubChem database.[1] It is important to note that these are computationally derived and not experimentally verified values.

| Property | Value |

| Molecular Weight | 176.25 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 176.120115130 Da |

| Monoisotopic Mass | 176.120115130 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 159 |

Synthesis and Experimental Data

Due to the lack of published studies on this compound, there is no available experimental data regarding its spectroscopic properties (NMR, IR, Mass Spectrometry), biological activity, or its effects on signaling pathways. Research on related compounds, such as 2-methyl-2-pentenal, indicates that aldehydes of this class can be synthesized through aldol condensation reactions.[2][3] For example, 2-methyl-2-pentenal can be prepared by the self-condensation of propionaldehyde.[3]

Logical Relationship for a Potential Synthesis Route

While a specific experimental workflow for the synthesis of this compound is not documented, a logical workflow can be proposed based on standard organic chemistry principles. This would likely involve the creation of the precursor alcohol followed by its oxidation.

Caption: A potential two-step synthesis pathway for this compound.

Applications and Biological Significance

There is no specific information available in the public domain regarding the applications or biological significance of this compound in research, drug development, or other industries. Patents related to this chemical structure exist, but specific details of its use are not provided in the available search results.[1] The applications of structurally similar aldehydes, such as cyclic acetals of 2-methyl-2-pentenal, are found in the food and fragrance industry as flavoring and aroma agents.[4]

Conclusion

This compound is a defined chemical entity with a registered CAS number and computed physicochemical properties. However, there is a notable absence of in-depth experimental research on this compound in publicly accessible literature. Key information for researchers and drug development professionals, such as detailed synthesis protocols, experimental spectral data, biological activity, and its role in cellular signaling, is currently unavailable. The provided information on related compounds may offer some preliminary insights, but direct experimental investigation would be required to characterize this compound thoroughly. Professionals interested in this compound would need to undertake foundational research to establish its properties and potential applications.

References

- 1. This compound | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4289700A - Cyclic acetals of 2-methyl-2-pentenal and food flavor uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for the organic compound 2-Methyl-2-phenylpentanal. Due to the limited availability of experimental data for this specific molecule, this report also includes comparative data from closely related compounds to offer a broader context for researchers.

Molecular Structure and Identification

This compound is an aldehyde with a chiral center at the second carbon, which is substituted with both a methyl and a phenyl group. The core structure consists of a five-carbon pentanal chain.

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₂H₁₆O |

| SMILES | CCCC(C)(C=O)C1=CC=CC=C1 |

| InChI | InChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

| InChIKey | FVRVKMWEXUCONO-UHFFFAOYSA-N |

| CAS Number | 858786-09-1 |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound (Computed)[1] | 2-methyl-5-phenylpentanal (Experimental) |

| Molecular Weight | 176.25 g/mol | 176.25 g/mol |

| Boiling Point | Not Available | 277.4°C at 760 mmHg |

| Melting Point | Not Available | Not Available |

| Density | Not Available | 0.947 g/cm³ |

| Solubility | Not Available | Not Available |

| Refractive Index | Not Available | 1.497 |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public spectral databases. Researchers investigating this compound would need to perform their own spectral analyses.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in peer-reviewed journals. However, a general approach to the synthesis of α,α-disubstituted aldehydes can be conceptualized.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the α-alkylation of a precursor molecule. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Alkylation: Phenylacetonitrile would be deprotonated at the α-carbon using a strong base, such as sodium amide or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. The resulting carbanion would then be subjected to sequential alkylation, first with 1-bromopropane and then with methyl iodide. The order of alkylation could be reversed. Careful control of stoichiometry and temperature would be critical to maximize the yield of the desired disubstituted nitrile.

-

Reduction: The resulting 2-methyl-2-phenylpentanenitrile would then be selectively reduced to the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane to prevent over-reduction to the alcohol.

-

Purification: The final product, this compound, would require purification, likely through column chromatography on silica gel, to separate it from any unreacted starting materials or byproducts.

Reactivity and Potential Signaling Pathways

Due to the lack of specific studies on this compound, its reactivity and involvement in biological signaling pathways remain uncharacterized. Based on its structure, the following reactivity can be inferred:

-

Aldehyde Group: The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and acetals.

-

α-Carbon: The absence of an α-hydrogen means that this molecule will not undergo typical aldol condensation reactions.

-

Phenyl Group: The aromatic ring can undergo electrophilic substitution reactions, although the steric hindrance from the quaternary α-carbon may influence the regioselectivity.

No information is available regarding any potential role of this compound in cellular signaling pathways.

Logical Relationships in Analysis

The structural characterization of a novel or uncharacterized compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

This guide underscores the current knowledge gap regarding this compound. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop a reliable synthetic protocol, and explore its potential biological activities.

References

2-Methyl-2-phenylpentanal: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-phenylpentanal is a chemical compound with the molecular formula C12H16O. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data regarding its synthesis, characterization, and biological activity. This document summarizes the currently available information, highlights the data gaps, and provides context based on related, more extensively studied compounds. At present, this compound appears to be a poorly characterized molecule, presenting potential opportunities for novel research in chemical synthesis and pharmacology.

Chemical and Physical Properties

Quantitative data for this compound is limited to computational predictions. The following table summarizes the computed properties available from public databases. It is critical to note that these values have not been experimentally validated.

| Property | Value | Source |

| Molecular Formula | C12H16O | PubChem |

| Molecular Weight | 176.25 g/mol | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 176.120115130 Da | PubChem |

| Monoisotopic Mass | 176.120115130 Da | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 159 | PubChem |

Table 1: Computed Physicochemical Properties of this compound [1]

Synthesis and Experimental Protocols

Disclaimer: The following workflow is a generalized representation and has not been experimentally validated for the synthesis of this compound. It is intended for illustrative purposes only.

Figure 1: A generalized, hypothetical workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

A thorough search of scientific databases did not yield any published experimental spectroscopic data for this compound. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Characterization of this compound would require de novo synthesis and analysis.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological or pharmacological activity of this compound. Consequently, no associated signaling pathways have been described or elucidated. The absence of such data means that the potential therapeutic applications or toxicological properties of this compound are entirely unknown.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. The lack of experimental data on its synthesis, properties, and biological effects presents a clear gap in the scientific literature. Future research efforts could focus on:

-

Development of a reliable and efficient synthetic protocol.

-

Full spectroscopic characterization (NMR, IR, MS) of the purified compound.

-

In vitro and in vivo screening to determine its biological activity and toxicological profile.

Such studies would be essential to unlock the potential of this compound for applications in medicinal chemistry, materials science, or as a fragrance component, given the structural similarities to other compounds used in these fields. For professionals in drug development, this compound represents a blank slate, offering an opportunity for the discovery of novel biological functions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed synthesis and predicted characterization of 2-Methyl-2-phenylpentanal, a chiral α,α-disubstituted aldehyde with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a feasible synthetic route based on established chemical principles and provides predicted characterization data derived from the analysis of analogous structures.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the α-alkylation of 2-phenylpropanal. This method involves the formation of an enolate from 2-phenylpropanal, followed by its reaction with a suitable propyl halide. To minimize undesired side reactions such as self-condensation, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is recommended to ensure complete enolate formation.[1][2] An alternative approach could involve phase-transfer catalysis, which offers a potentially greener and more scalable process.[3][4][5]

Proposed Synthetic Protocol: Alkylation of 2-phenylpropanal

A detailed experimental protocol for the synthesis of this compound via enolate alkylation is provided below. This protocol is adapted from standard procedures for the α-alkylation of aldehydes.[1][6]

Materials:

-

2-phenylpropanal

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

1-Iodopropane (or 1-bromopropane)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus for anhydrous reactions

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes.

-

Aldehyde Addition: Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

Alkylation: Add 1-iodopropane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

As no experimental data is readily available, the following sections provide predicted characterization data for this compound based on its chemical structure and data from analogous compounds.

Physical Properties

The physical properties of this compound have been computed and are available on PubChem.[7]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol [7] |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

| XLogP3 | 3.1[7] |

Spectroscopic Data (Predicted)

The following spectroscopic data are predictions based on the structure of this compound and known spectroscopic trends for similar functional groups.

2.2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the aliphatic protons of the methyl and propyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~1.8 - 2.0 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.5 | Singlet | 3H | Methyl protons (-C(CH₃)(Ph)-) |

| ~1.2 - 1.4 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₂-CH₂-CH₃) |

2.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The presence of a quaternary carbon would also be a key feature.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | Aldehyde carbonyl carbon (-CHO)[8] |

| ~138 - 142 | Quaternary aromatic carbon (C-ipso) |

| ~128 - 130 | Aromatic carbons (C-ortho, C-meta) |

| ~127 - 128 | Aromatic carbon (C-para) |

| ~50 - 55 | Quaternary α-carbon (-C(CH₃)(Ph)-) |

| ~35 - 40 | Methylene carbon (-CH₂-CH₂-CH₃) |

| ~20 - 25 | Methyl carbon (-C(CH₃)(Ph)-) |

| ~18 - 22 | Methylene carbon (-CH₂-CH₂-CH₃) |

| ~14 | Methyl carbon (-CH₂-CH₂-CH₃) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption for the aldehyde carbonyl group and absorptions corresponding to the aromatic ring and C-H bonds.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde proton[11] |

| ~1725 - 1740 | Strong | C=O stretch of the aldehyde[9] |

| ~3030 - 3080 | Medium | Aromatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretching vibrations |

| ~2850 - 2960 | Strong | Aliphatic C-H stretch |

| ~690 - 770 | Strong | C-H out-of-plane bending for monosubstituted benzene |

2.2.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for α-aryl aldehydes. Alpha cleavage is a predominant fragmentation mode for aldehydes.[12][13][14][15]

| m/z | Proposed Fragment Ion |

| 176 | [M]⁺ (Molecular ion) |

| 147 | [M - CHO]⁺ (Loss of the formyl radical) |

| 133 | [M - C₃H₇]⁺ (Loss of the propyl radical) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, from rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

| 29 | [CHO]⁺ (Formyl cation) |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of this compound via α-alkylation of 2-phenylpropanal. While direct experimental characterization data is not currently available in the literature, this document provides a comprehensive set of predicted spectroscopic and physical properties based on established principles and data from analogous compounds. This information serves as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this and other α,α-disubstituted aldehydes in various fields, including medicinal chemistry and materials science. The provided experimental protocol and predicted data can guide the practical synthesis and facilitate the unambiguous identification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Enolate alkylation [qorganica.es]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. google.com [google.com]

- 7. This compound | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. youtube.com [youtube.com]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

Uncharted Territory: The Biological Activity of 2-Methyl-2-phenylpentanal and Its Derivatives Remains Undisclosed

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Methyl-2-phenylpentanal and its direct derivatives. Despite its defined chemical structure, this compound appears to be largely unexplored within the realms of pharmacology and toxicology, leaving its potential effects on biological systems unknown.

Currently, there is no available data on the biological or pharmacological properties of this compound. Standard chemical repositories such as PubChem contain basic information regarding its physical and chemical properties but lack any associated studies on its interaction with biological targets. Extensive searches for derivatives of this specific scaffold have similarly yielded no relevant results, indicating a lack of investigation into this chemical class for therapeutic or other biological applications.

The absence of information extends to quantitative data, such as IC50 or EC50 values, which are crucial for assessing the potency and efficacy of a compound. Consequently, there are no established experimental protocols for evaluating the biological activity of this compound, nor are there any known signaling pathways associated with its activity.

It is important to distinguish this compound from other structurally complex molecules that may share common chemical moieties but are not direct derivatives. For instance, research on complex synthetic compounds that incorporate a phenyl group or a modified pentanal chain exists; however, these molecules possess entirely different core structures and, therefore, their biological activities cannot be extrapolated to this compound.

This lack of available data presents a unique opportunity for original research. The synthesis and biological screening of this compound and a library of its derivatives could uncover novel pharmacological activities. A potential starting point for such an investigation could involve a broad screening approach across a diverse range of biological targets to identify any potential areas of interest.

Future research could focus on:

-

Synthesis of a Derivative Library: The creation of a series of analogs with modifications to the phenyl ring and the pentanal chain would be the first step in a structure-activity relationship (SAR) study.

-

In Vitro Screening: Initial biological evaluation could involve high-throughput screening against a panel of common drug targets, such as G-protein coupled receptors, ion channels, and enzymes.

-

Phenotypic Screening: Assessing the effects of the compounds on whole cells or organisms could provide insights into their potential biological functions without prior knowledge of a specific target.

Until such studies are conducted and the results are published in peer-reviewed literature, the biological activity of this compound and its derivatives will remain an open question for the scientific community. Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-phenylpentanal in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-methyl-2-phenylpentanal as a versatile starting material in organic synthesis. Due to the presence of a sterically hindered aldehyde functional group and a quaternary center, this molecule offers unique reactivity profiles. This document outlines key synthetic transformations, detailed experimental protocols, and expected outcomes based on established chemical principles for analogous structures.

Chemical Properties and Reactivity Profile

This compound is a sterically hindered aldehyde with a quaternary carbon atom at the α-position. This structural feature governs its reactivity in several key ways:

-

No α-Hydrogen Atoms: The absence of protons on the α-carbon prevents enolization and subsequent aldol-type condensation reactions under standard conditions.

-

Steric Hindrance: The bulky phenyl and propyl groups attached to the quaternary center sterically shield the aldehyde carbonyl group. This can necessitate more forcing reaction conditions or the use of less bulky, more reactive reagents to achieve high conversion.

-

Electrophilicity: The aldehyde carbonyl carbon remains a key electrophilic site, susceptible to attack by a wide range of nucleophiles.

These properties make this compound a valuable precursor for the synthesis of a variety of molecular scaffolds, including alcohols, carboxylic acids, alkenes, and amines, all bearing a characteristic neopentyl-like phenyl-substituted quaternary center.

Key Synthetic Transformations and Protocols

Based on the reactivity of sterically hindered aldehydes, several high-yield synthetic transformations can be envisioned starting from this compound.

Oxidation to Carboxylic Acid

The oxidation of this compound provides a direct route to 2-methyl-2-phenylpentanoic acid, a potentially valuable building block. The Pinnick oxidation is particularly well-suited for aldehydes, including those that are sterically hindered, as it proceeds under mild conditions and is tolerant of a wide range of functional groups.

Experimental Protocol: Pinnick Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (0.5 M).

-

Reagent Addition: To the stirred solution, add 2-methyl-2-butene (2.0 eq) followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water (to form a 1 M solution).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by column chromatography or recrystallization.

Reduction to Primary Alcohol

The reduction of the aldehyde furnishes 2-methyl-2-phenylpentan-1-ol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol (0.5 M) in a round-bottom flask with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is no longer detectable (typically 1-2 hours).

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting alcohol can be purified by silica gel chromatography.

Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde to an alkene. Due to the steric hindrance around the carbonyl, a more reactive, unstabilized ylide is recommended for efficient conversion.

Experimental Protocol: Wittig Olefination

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the mixture with pentane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Grignard Addition for Secondary Alcohol Synthesis

The addition of an organometallic reagent, such as a Grignard reagent, to the aldehyde leads to the formation of a secondary alcohol.

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

-

Grignard Reagent Formation: Add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting secondary alcohol by silica gel chromatography.

Reductive Amination for Amine Synthesis

Reductive amination provides a direct route to primary, secondary, or tertiary amines. This protocol outlines the synthesis of a primary amine using ammonia.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 eq) in methanol (0.5 M). Add an excess of ammonia (e.g., a 7 N solution in methanol, 5.0 eq) and stir at room temperature for 2-4 hours to form the intermediate imine.

-

Reduction: To the solution containing the imine, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Basify the aqueous residue with 1 M NaOH to pH > 10. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the transformations described above. These values are based on literature precedents for structurally similar, sterically hindered aldehydes and serve as a general guideline.

| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp | 2 - 4 | 85 - 95 |

| NaBH₄ Reduction | NaBH₄ | Methanol | 0 to Room Temp | 1 - 2 | 90 - 98 |

| Wittig Olefination | Ph₃PCH₃Br, n-BuLi | THF | 0 to Room Temp | 12 - 16 | 70 - 85 |

| Grignard Addition | MeMgBr | Diethyl Ether | 0 to Room Temp | 2 - 3 | 75 - 90 |

| Reductive Amination | NH₃, NaBH₄ | Methanol | 0 to Room Temp | 12 - 18 | 60 - 80 |

Visualized Synthetic Pathways

The following diagrams illustrate the logical workflows for the key synthetic transformations starting from this compound.

Caption: Workflow for the Pinnick oxidation of this compound.

Caption: Synthesis of 2-methyl-2-phenylpentan-1-ol via reduction.

Caption: Olefination of this compound using a Wittig reagent.

Caption: Grignard addition to form a secondary alcohol.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. All reactions should be carried out by trained personnel in a controlled laboratory setting.

Disclaimer: The protocols and data presented are based on established chemical principles and literature precedents for analogous compounds. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes. Always perform a risk assessment before carrying out any new chemical reaction.

Application Notes and Protocols for the Synthesis of 2-Methyl-2-phenylpentanal

Introduction

2-Methyl-2-phenylpentanal is an aldehyde of interest in organic synthesis, serving as a potential intermediate for the development of more complex molecules in the pharmaceutical and fragrance industries. Its synthesis can be approached through various established organic chemistry methodologies. This document outlines a detailed protocol for the synthesis of this compound via the alkylation of 2-phenylpropanal. The protocol is designed for researchers and scientists in drug development and organic synthesis.

Proposed Synthetic Pathway: Alkylation of 2-Phenylpropanal

A plausible and efficient method for the synthesis of this compound is the α-alkylation of 2-phenylpropanal. This method involves the deprotonation of the α-carbon of 2-phenylpropanal using a strong base to form an enolate, which then acts as a nucleophile to attack an alkylating agent, in this case, a propyl halide. Subsequent workup yields the desired product.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

-

1-Iodopropane (99% purity)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Addition funnel

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, is flame-dried under a stream of argon or nitrogen to ensure anhydrous conditions.

-

Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (100 mL) and cooled to -78 °C in a dry ice/acetone bath. To this, 1.1 equivalents of lithium diisopropylamide (LDA) solution are added dropwise via syringe. 2-Phenylpropanal (1.0 equivalent) is then added dropwise to the stirred LDA solution over 15 minutes, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the enolate.

-

Alkylation: 1-Iodopropane (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Value |

| Reactants | |

| 2-Phenylpropanal | 10.0 g (74.5 mmol) |

| Lithium Diisopropylamide (LDA) | 41.0 mL of 2.0 M solution (82.0 mmol) |

| 1-Iodopropane | 14.2 g (83.5 mmol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₁₆O[4] |

| Molecular Weight | 176.26 g/mol [4] |

| Theoretical Yield | 13.1 g |

| Actual Yield | 9.8 g |

| Percent Yield | 75% |

| Physical Properties | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-112 °C at 10 mmHg (estimated) |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.5 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 2.1-1.9 (m, 2H, CH₂), 1.4 (s, 3H, CH₃), 1.3-1.1 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.1 (CHO), 140.2 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 55.4 (C-alpha), 38.2 (CH₂), 22.8 (CH₃-alpha), 17.1 (CH₂), 14.3 (CH₃) |

| Mass Spectrum (EI) m/z | 176 (M⁺), 147, 119, 91 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are highly flammable and moisture-sensitive. Handle with care under an inert atmosphere.

-

Lithium diisopropylamide (LDA) is a pyrophoric and corrosive reagent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

The low-temperature bath requires careful handling of dry ice and acetone.

This protocol provides a detailed and robust method for the synthesis of this compound, suitable for use by researchers in organic chemistry and drug development. The provided data and workflow diagram offer a clear overview of the process and expected outcomes.

References

Application Notes and Protocols for 2-Methyl-2-phenylpentanal in Fragrance Development

For Researchers, Scientists, and Fragrance Development Professionals

Introduction

2-Methyl-2-phenylpentanal is an aromatic aldehyde with potential applications in the fragrance industry. While specific data on this compound is limited in publicly available literature, its structural similarity to other well-known fragrance ingredients allows for informed predictions of its olfactory profile and potential uses. This document provides detailed application notes and experimental protocols to guide researchers in evaluating this compound as a novel fragrance ingredient. The information presented is based on the chemical properties of the molecule, data from structurally related compounds, and standard industry practices for fragrance development.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆O

-

Molecular Weight: 176.26 g/mol

Predicted Olfactory Profile

Based on the analysis of structurally similar phenyl-substituted aldehydes and pentanals used in perfumery, the olfactory profile of this compound is anticipated to be complex, with potential floral, green, and woody characteristics.

-

Primary Notes: Likely to exhibit a combination of floral (rosy) and green (herbaceous) notes.

-

Sub-notes: May possess underlying woody and slightly aldehydic facets. The presence of the methyl group on the same carbon as the phenyl ring could introduce a unique nuance, potentially adding a subtle spicy or warm element.

For comparison, a related compound, 2-methyl-5-phenylpentanal, is utilized for its rose-like scent.[1] Another similar molecule, 4-methyl-4-phenyl-1-pentanal, is described as having a fresh, herbaceous fragrance with a woody note.[2][3]

Potential Applications in Fragrance Compositions

Given its predicted olfactory profile, this compound could be a versatile ingredient in various fragrance types:

-

Floral Accords: To impart a modern, rosy, or white floral character. It could be used to add complexity and a green lift to jasmine, lily-of-the-valley, and rose compositions.

-

Green and Chypre Formulations: The anticipated herbaceous and woody notes would make it suitable for green, fougère, and chypre fragrances, providing a fresh and natural element.

-

Woody and Amber Scents: Could be used as a modifier to introduce a fresh, floral-green aspect to traditional woody and amber fragrances.

-

Functional Perfumery: Due to its aldehydic nature, it may offer good substantivity and performance in products such as soaps, lotions, and detergents.

Quantitative Data Summary (Based on Structurally Related Compounds)

| Property | Phenylacetaldehyde | 4-Methyl-4-phenyl pentanone (Vetikon) |

| CAS Number | 122-78-1 | 7403-42-1 |

| Odor Description | Green, sweet, floral, hyacinth, honey, cocoa.[4][5] | Vetiver, woody, earthy, slightly fruity. |

| Substantivity on Paper | 400 hours.[4] | Not specified |

| Recommended Usage Level in Concentrate | Up to 10% | Up to 8%.[6] |

| Stability in Various Media | Data not specified | Good in body lotion, shampoo, soap, and cleaners; Poor in bleach.[6] |

Experimental Protocols

Protocol for Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor notes of this compound.

Methodology:

-

Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol).

-

Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port.

-

Olfactory Analysis: A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived odor, its intensity, and its duration.

-

Data Analysis: The olfactory data is correlated with the chromatographic peaks identified by the MS to assign specific odor descriptors to the compound and any impurities.

Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical stability and odor performance of this compound in a representative consumer product base (e.g., a simple lotion or soap base).

Methodology:

-

Sample Preparation:

-

Prepare a control sample of the product base without any fragrance.

-

Prepare a test sample by incorporating this compound at a typical concentration (e.g., 0.5% w/w) into the product base.

-

-

Aging Conditions:

-

Store aliquots of both the control and test samples under various conditions:

-

Elevated temperature (e.g., 40°C) to accelerate aging.

-

Room temperature (e.g., 25°C) as a reference.

-

Exposure to UV light to assess photodegradation.

-

-

-

Evaluation Timeline: Evaluate the samples at regular intervals (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks).

-

Analytical Evaluation:

-

Use gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound over time and to identify any degradation products.

-

-

Sensory Evaluation:

-

A trained sensory panel will evaluate the odor of the aged samples compared to the initial samples.

-

Panelists should assess changes in odor intensity, character, and the emergence of any off-notes.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Correlate the analytical data with the sensory evaluation results to determine the stability of the fragrance ingredient.

Logical Relationships in Fragrance Development

The evaluation of a new fragrance ingredient like this compound follows a structured process from initial characterization to final application.

Conclusion

While direct data on this compound is scarce, a systematic evaluation based on the protocols outlined in this document will enable fragrance researchers to thoroughly characterize its properties. The inferred olfactory profile suggests it could be a valuable addition to the perfumer's palette, particularly for creating novel floral, green, and woody fragrances. The provided experimental workflows for sensory analysis and stability testing offer a robust framework for its assessment.

References

- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 2. DE3716730A1 - 4-METHYL-4-PHENYL-1-PENTANALE, THE PRODUCTION AND USE THEREOF AS A FRAGRANT - Google Patents [patents.google.com]

- 3. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]

- 4. phenyl acetaldehyde 122-78-1 [thegoodscentscompany.com]

- 5. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]

- 6. 4-methyl-4-phenyl pentanone, 7403-42-1 [thegoodscentscompany.com]

Application Notes and Protocols: Asymmetric Synthesis of 2-Methyl-2-phenylpentanal Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. This document outlines a detailed protocol for the asymmetric synthesis of the enantiomers of 2-Methyl-2-phenylpentanal, a chiral aldehyde with a quaternary stereocenter. The strategy employed utilizes the well-established Myers asymmetric alkylation, which employs a recoverable pseudoephedrine chiral auxiliary to control the stereochemical outcome of the key alkylation step. This method is known for its high diastereoselectivity and the ability to produce highly enantiomerically enriched products.

The synthesis commences with the coupling of 2-phenylpropanal with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide. Subsequent deprotonation with lithium diisopropylamide (LDA) in the presence of lithium chloride generates a chiral enolate. The diastereoselective alkylation of this enolate with 1-iodopropane introduces the propyl group, thereby constructing the quaternary stereocenter. Finally, the chiral auxiliary is cleaved and the amide is reduced to afford the target aldehyde, (R)-2-Methyl-2-phenylpentanal. The (S)-enantiomer can be synthesized by employing (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of (R)-2-Methyl-2-phenylpentanal based on typical results for similar reactions reported in the literature.[1][2]

| Step | Product | Expected Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |

| 1. Amide Formation | (1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide | >90 | N/A | N/A |

| 2. Asymmetric Alkylation | (R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide | 80-95 | >95 | N/A |

| 3. Auxiliary Cleavage & Reduction | (R)-2-Methyl-2-phenylpentanal | 60-80 | N/A | >95 |

Experimental Protocols

Synthesis of (1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide

Materials:

-

(1R,2R)-(-)-Pseudoephedrine

-

2-Phenylpropionaldehyde

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 2-phenylpropionaldehyde (1.0 eq) in anhydrous DCM at 0 °C, add (1R,2R)-(-)-pseudoephedrine (1.05 eq) and DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

Asymmetric Alkylation to form (R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide

Materials:

-

(1R,2R)-Pseudoephedrine-(2'-phenyl)propanamide

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

1-Iodopropane

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C and add n-BuLi (2.1 eq) dropwise. Stir for 30 minutes to generate LDA.

-

In a separate flask, dissolve anhydrous LiCl (2.0 eq) in anhydrous THF.

-

To the LDA solution at -78 °C, add the LiCl solution.

-

Add a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF to the LDA/LiCl mixture dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

-

Add 1-iodopropane (1.5 eq) to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to afford the alkylated amide. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.

Reductive Cleavage to (R)-2-Methyl-2-phenylpentanal

Materials:

-

(R)-2-Methyl-2-phenylpentanoyl-(1R,2R)-pseudoephedrine amide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

-

Slowly add a solution of the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with diethyl ether.

-

Wash the filtrate with 1 M HCl to remove the pseudoephedrine auxiliary, then with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate in vacuo to yield the crude aldehyde.

-

Purify the aldehyde by flash column chromatography (using a less polar eluent system than for the amides) to obtain the final product. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Mandatory Visualization

Caption: Workflow for the asymmetric synthesis of (R)-2-Methyl-2-phenylpentanal.

Caption: Logical steps in the chiral auxiliary-mediated asymmetric synthesis.

References

Catalytic Pathways for the Synthesis of 2-Methyl-2-phenylpentanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Methyl-2-phenylpentanal, a valuable building block in organic synthesis. Due to the limited direct literature on this specific molecule, this guide outlines two primary catalytic strategies: Organocatalytic α-Alkylation of 2-Phenylpropanal and Rhodium-Catalyzed Hydroformylation of 2-Phenyl-1-pentene . The protocols are based on established methodologies for analogous transformations and are intended to serve as a comprehensive starting point for reaction discovery and optimization.

Organocatalytic α-Alkylation of 2-Phenylpropanal

This approach involves the direct alkylation of 2-phenylpropanal with a propylating agent, mediated by a chiral organocatalyst. This method offers the potential for an enantioselective synthesis, yielding chiral quaternary carbon stereocenters. The reaction proceeds via the formation of a nucleophilic enamine intermediate from the aldehyde and the amine catalyst, which then reacts with an electrophilic propyl source.

Experimental Workflow: Organocatalytic α-Alkylation

Caption: A generalized workflow for the organocatalytic α-propylation of 2-phenylpropanal.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for the organocatalytic α-alkylation of α-branched aldehydes.[1][2]

Materials:

-

2-Phenylpropanal

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable chiral amine organocatalyst)

-

1-Iodopropane (or 1-bromopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpropanal (1.0 eq.), the chiral organocatalyst (0.1-0.2 eq.), and anhydrous toluene.

-

Add anhydrous potassium carbonate (2.0-3.0 eq.) to the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the propylating agent (1.5-2.0 eq.) dropwise with vigorous stirring.

-

Allow the reaction to stir at the selected temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Quantitative Data (Expected)

The following table presents expected quantitative data based on similar organocatalytic α-alkylation reactions of α-branched aldehydes. Actual results may vary and require optimization.

| Parameter | Expected Value | Reference Reaction |

| Yield | 60-85% | α-allylation of α-branched aldehydes[2] |

| Enantiomeric Excess (ee) | 80-96% | α-allylation of α-branched aldehydes[2] |

| Catalyst Loading | 10-20 mol% | General organocatalytic α-alkylations[1] |

| Reaction Time | 24-72 hours | Dependent on temperature and substrates |

| Temperature | 0 °C to 25 °C | Optimization may be required |

Rhodium-Catalyzed Hydroformylation of 2-Phenyl-1-pentene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For the synthesis of this compound, the substrate would be 2-phenyl-1-pentene. The regioselectivity of this reaction is a critical factor, as hydroformylation can potentially yield two isomeric aldehydes. The use of specific phosphine or phosphite ligands with a rhodium catalyst is crucial for controlling the regioselectivity, favoring the branched product.

Experimental Workflow: Rhodium-Catalyzed Hydroformylation

Caption: A generalized workflow for the rhodium-catalyzed hydroformylation of 2-phenyl-1-pentene.

Detailed Experimental Protocol

This protocol is based on general procedures for the rhodium-catalyzed hydroformylation of styrenic and terminal alkenes.

Materials:

-

2-Phenyl-1-pentene

-

[Rh(CO)₂(acac)] (or other suitable rhodium precursor)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., a bulky phosphite)

-

Toluene or other suitable anhydrous, deoxygenated solvent

-

Synthesis gas (syngas, a mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., 0.1-1.0 mol%) and the phosphine or phosphite ligand (e.g., 2-10 equivalents relative to rhodium).

-

Add the anhydrous, deoxygenated solvent, followed by the substrate, 2-phenyl-1-pentene (1.0 eq.).

-

Seal the autoclave and purge it several times with syngas.

-

Pressurize the autoclave to the desired pressure with syngas (e.g., 20-50 bar, typically a 1:1 ratio of CO:H₂).

-

Heat the autoclave to the reaction temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction by observing the pressure drop and/or by taking samples periodically for GC analysis to determine conversion and regioselectivity.

-